2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine
Description
2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine (HAA) featuring an imidazo[4,5-b]pyridine core with three substituents: an amino group (-NH₂) at position 2, a bromine atom (-Br) at position 6, and a methyl group (-CH₃) at position 7.
Properties
Molecular Formula |
C7H7BrN4 |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-7-methyl-1H-imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7BrN4/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12) |
InChI Key |
DFHJFDXFOXSJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves cyclocondensation between 2-amino-6-bromo-4-methylpyridine and α-halo carbonyl reagents such as chloroacetaldehyde or ethyl chloroacetate. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by intramolecular cyclization to form the imidazole ring.
Typical Protocol
-
Substrate Preparation : 2-Amino-6-bromo-4-methylpyridine (2.5 mmol) is dissolved in anhydrous ethanol (5 mL).
-
Reagent Addition : Chloroacetaldehyde (50% aqueous solution, 4.0 equiv) is added dropwise at 0°C.
-
Reaction Conditions : The mixture is refluxed at 80°C for 20 hours under nitrogen.
-
Workup : Ethanol is removed under reduced pressure, and the residue is purified via column chromatography (EtOAc/hexanes, 15:85).
Optimization and Yield Enhancement
Key parameters influencing yield:
-
Solvent Selection : Ethanol outperforms DMF in minimizing side reactions (75% vs. 62% yield).
-
Temperature Control : Prolonged reflux (>24h) decreases yield due to decomposition, while shorter durations (<12h) lead to incomplete cyclization.
-
Stoichiometry : A 1:4 substrate-to-chloroacetaldehyde ratio maximizes ring closure efficiency.
Table 1: Comparative Performance of α-Halo Reagents
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloroacetaldehyde | Ethanol | 20 | 74 | 98 |
| Ethyl chloroacetate | DMF | 18 | 68 | 95 |
| Bromoacetone | Toluene | 24 | 55 | 90 |
Multi-Step Synthesis via Nitropyridine Intermediate
Sequential Functionalization Strategy
This approach constructs the imidazo[4,5-b]pyridine core through sequential amination, reduction, and cyclization steps:
Step 1: Amination of 5-Bromo-2-chloro-3-nitropyridine
-
Reagents : Methylamine (4.0 equiv) in THF at 0°C
-
Product : 5-Bromo-N-methyl-3-nitropyridin-2-amine (88% yield).
Step 2: Nitro Group Reduction
-
Conditions : SnCl₂·2H₂O (3.0 equiv) in HCl/EtOH (1:1)
-
Product : 5-Bromo-N²-methylpyridine-2,3-diamine (86% yield).
Step 3: Cyclocondensation
Advantages Over Single-Step Methods
-
Enables precise control over substituent positioning
-
Tolerates diverse N-substituents via amine variation
-
Higher regioselectivity (98:2 ratio of desired vs. isomeric product)
Suzuki Coupling-Based Approach
Modular Synthesis for Derivative Production
This method introduces aromatic groups at later stages, facilitating library synthesis:
Key Steps
-
Core Structure Assembly :
-
Benzyl chloroformate protection of 2,3-diaminopyridine
-
Pd-catalyzed cyclization with N-dichloromethylene-p-toluenesulfonamide
-
HF-mediated deprotection to yield 2-amino-1-methylimidazo[4,5-b]pyridine
-
-
Bromine Introduction :
-
Electrophilic bromination using NBS (N-bromosuccinimide) in CCl₄
-
-
Suzuki Coupling :
Table 2: Suzuki Coupling Performance Metrics
| Boronic Acid | Coupling Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenylboronic acid | 80 | 65 | 97 |
| 4-Methoxyphenyl | 75 | 58 | 95 |
| 2-Thienyl | 85 | 63 | 96 |
Hypobromite-Mediated Bromination
Precursor Synthesis for Cyclocondensation
This method focuses on synthesizing 2-amino-6-bromopyridine precursors:
Procedure
-
Hypobromite Generation :
-
NaOCl (2.0M) + Br₂ (1.1 equiv) at -5°C
-
-
Bromination :
Critical Parameters
-
pH control (12.5-13.0) prevents over-bromination
-
Temperature >70°C leads to debromination byproducts
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Parameter | Cyclocondensation | Multi-Step | Suzuki | Hypobromite |
|---|---|---|---|---|
| Total Yield (%) | 74 | 54 | 6 | 82 |
| Purity (%) | 98 | 97 | 95 | 90 |
| Scalability (kg-scale) | Excellent | Good | Poor | Excellent |
| Derivative Flexibility | Low | Moderate | High | Low |
| Typical Impurities | Isomeric products | Nitroso | Pd residues | Di-brominated |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Key findings from MDPI studies:
-
Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with boronic acid, and reductive elimination .
-
Side Reactions : Base-mediated hydrolysis of nitrile groups may occur (e.g., conversion of –CN to –COOH) under prolonged heating .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates substitution at position 6:
Functionalization of the Amino Group
The –NH₂ group participates in condensation and acylation:
Schiff Base Formation
-
Reacts with aldehydes/ketones under mild acidic conditions to form imines (e.g., benzaldehyde → 2-arylideneamine derivatives) .
-
Example : Condensation with p-nitrobenzaldehyde yields a conjugated Schiff base (λ_max = 420 nm in DMSO).
Acylation
-
Treatment with acetyl chloride in pyridine produces 2-acetamido derivatives .
-
Limitation : Steric hindrance from the methyl group at position 7 may reduce reaction efficiency.
Metal Coordination Chemistry
The amino and imidazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) nitrate | N1 (imidazole), N2 (amine) | Antiproliferative agents |
| Pt(II) chloride | Bidentate chelation | Anticancer drug candidates |
Redox Transformations
-
Bromine Reduction : Zn/NH₄Cl in THF reduces C–Br to C–H, yielding 2-amino-7-Me-imidazo[4,5-b]pyridine (unreported yield) .
-
Oxidative Coupling : MnO₂-mediated dimerization forms bis-imidazo[4,5-b]pyridine frameworks .
Heterocycle Expansion
-
Reacts with acrylonitrile under basic conditions to form 7-membered ring systems (e.g., pyrido[2,3-b]azepines) .
Halogen Exchange
Key Biological Implications
Derivatives synthesized via these reactions show:
-
Antiproliferative Activity : IC₅₀ values of 1.45–4.25 μM against pancreatic (Capan-1) and lung (NCI-H460) cancer cells .
-
Cell Cycle Arrest : G2/M phase accumulation in HEp-2 and LN-229 lines at 10 μM .
Reaction Optimization Guidelines
Scientific Research Applications
Biological Activities
2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For example, it has demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values of 12.5 µM and 15.0 µM respectively.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L. This indicates potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as a therapeutic agent in oncology.
Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for further development into clinical applications.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-3H-imidazo[4,5-b]pyridine | Lacks amino group; only bromine substitution | Antimicrobial properties |
| 2-Amino-3H-imidazo[4,5-b]pyridine | Different substitution pattern; no bromine | Anticancer activity |
| 2-Amino-6-methyl-3H-imidazo[4,5-b]pyridine | Methyl instead of bromine; affects lipophilicity | Potential kinase inhibition |
| 5-Bromo-N-methylimidazo[4,5-b]pyridine | Methylated nitrogen; changes reactivity | Antiproliferative effects |
This table illustrates the uniqueness of this compound concerning its specific substituents and resultant biological activities. Each derivative presents distinct properties that can be exploited for different therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Analysis and Key Differences
The table below summarizes key structural differences and biological properties of 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine and related compounds:
Key Observations :
- Bromine vs.
- Methyl at Position 7 : The 7-CH₃ group in the target compound introduces steric hindrance, which could reduce metabolic activation compared to PhIP (methyl at position 1).
- Amino Group: The 2-NH₂ substituent is common in mutagenic HAAs (e.g., PhIP) but may also facilitate hydrogen bonding in kinase inhibitors (e.g., ).
Carcinogenicity and Mutagenicity
- PhIP (2-Amino-1-Me-6-Ph-imidazo[4,5-b]pyridine): Induces colon and mammary carcinomas in rats via N-hydroxylation and DNA adduct formation (C8-guanine adducts) . Mutation spectrum: Predominantly G:C→T:A transversions (59–72%) in repair-proficient cells .
- Target Compound: Bromine at position 6 may alter adduct formation pathways compared to PhIP. The 7-CH₃ group might hinder metabolic activation by cytochrome P450 enzymes, a critical step in PhIP’s carcinogenesis .
Antimicrobial and Therapeutic Potential
- 3-Benzyl-6-Br-2-Ph-3H-imidazo[4,5-b]pyridine :
- Kinase Inhibitors: Derivatives with bulky substituents (e.g., piperazinyl-isoxazolyl groups in ) show kinase inhibition, suggesting the target compound’s bromine and amino groups could be optimized for similar applications.
Biological Activity
2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine (ABMP) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, recognized for its significant biological activities, particularly in medicinal chemistry. The compound's structure features an amino group at the second position and a bromine atom at the sixth position, which influence its chemical reactivity and biological interactions. This article reviews the biological activity of ABMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 226.07 g/mol
The unique substitution pattern of ABMP contributes to its diverse biological activities. The presence of both amino and bromo groups allows for various chemical reactions that can lead to the synthesis of derivatives with modified biological properties.
Anticancer Activity
ABMP has shown promising anticancer properties through various mechanisms:
- Mechanism of Action : It interacts with specific molecular targets such as kinases, modulating their activity to suppress cell proliferation and induce apoptosis in cancer cells. Studies indicate that ABMP can inhibit cell cycle progression and promote programmed cell death in cancerous tissues.
- Case Studies : Research has demonstrated that derivatives of ABMP exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, one study reported that certain derivatives had IC₅₀ values significantly lower than those for normal cell lines, indicating their potential as selective anticancer agents .
Antimicrobial Activity
ABMP has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Compounds derived from ABMP have demonstrated activity against a range of bacterial strains. For example, modifications at the C-6 or C-7 positions significantly affected their minimum inhibitory concentration (MIC) values, with some derivatives showing enhanced potency against Mycobacterium smegmatis .
- Table of Antimicrobial Activity :
| Compound Name | Substitution Pattern | MIC (μM) | Activity Type |
|---|---|---|---|
| ABMP | 6-Bromo | 0.2 | Antimicrobial |
| Derivative A | Methyl instead of Br | 0.04 | Antimycobacterial |
| Derivative B | No Br | ≥10 | Reduced activity |
Toxicological Studies
Toxicity assessments have highlighted the potential risks associated with ABMP:
- Animal Studies : In studies involving XPA knockout mice, exposure to dietary concentrations of related compounds led to significant intestinal toxicity and increased tumor incidence, suggesting a carcinogenic potential linked to DNA damage mechanisms .
- Dose Response : The observed toxicity was dose-dependent, with higher concentrations resulting in severe adverse effects including weight loss and mortality within weeks .
The biological activity of ABMP is attributed to its ability to bind to various molecular targets:
- Kinase Inhibition : It has been shown to inhibit kinases involved in cellular signaling pathways, affecting processes such as cell growth and survival.
- Genotoxic Effects : The compound's structure allows it to form adducts with DNA, potentially leading to mutations and contributing to its carcinogenic profile in certain contexts .
Q & A
Q. What are the optimized synthetic routes for 2-amino-6-bromo-7-methylimidazo[4,5-b]pyridine, and how do reaction conditions influence regioselectivity?
The synthesis of imidazo[4,5-b]pyridine derivatives often involves palladium-mediated cross-coupling or phase-transfer catalysis. For example, regioselective C2-arylation of 6-bromo-imidazo[4,5-b]pyridine scaffolds is achieved using Pd catalysts with additives like PivOH to enhance reaction rates. Substitution at the 7-position can be controlled by adjusting halogen substituents (e.g., bromine or chlorine) and solvent systems (e.g., DMF with tetra-n-butylammonium bromide) . Spectral validation (1H/13C NMR, X-ray crystallography) is critical for confirming regiochemistry and purity .
Q. How is this compound structurally characterized, and what analytical methods are most reliable?
Structural elucidation relies on:
- 1H/13C NMR : To confirm substituent positions and aromaticity.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., molecular ion peaks at m/z 274.12 for C12H8BrN3) .
- X-ray crystallography : Resolves planarity of fused rings and intermolecular interactions (e.g., π-π stacking with interplanar distances ~3.58 Å) .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
In rodents, cytochrome P450 (CYP1A2) mediates N-oxidation to form genotoxic metabolites like 2-hydroxyamino derivatives. Subsequent glucuronidation (e.g., N-glucuronides) or sulfation modulates detoxification. Multivariate data analysis in mice reveals dose-dependent metabolic shifts, with urinary excretion being a key elimination route .
Advanced Research Questions
Q. How do contradictory findings in CYP1A2-mediated metabolic activation across species impact toxicity assessments?
Studies in rats show CYP1A2 inducers (e.g., β-naphthoflavone) accelerate PhIP metabolism, increasing DNA adduct formation. However, human hepatocyte models exhibit slower N-oxidation due to genetic polymorphisms (e.g., CYP1A2 rs762551), leading to interindividual variability in carcinogenic risk . Methodologically, cross-species comparisons require in vitro microsomal assays paired with in vivo biomarker tracking (e.g., urinary N-OH-PhIP glucuronide) .
Q. What experimental strategies resolve discrepancies in detecting serum albumin adducts of this compound?
Serum albumin adducts (e.g., Cys34-bound metabolites) are biomarkers of long-term exposure. Contradictions in detection sensitivity arise from:
- Proteolytic digestion efficiency : Optimized tryptic digestion (e.g., 50 mM ammonium bicarbonate, pH 8.0) improves peptide recovery for LC-MS/MS analysis .
- Adduct stability : Acid-labile adducts require mild extraction conditions to avoid artifactual degradation .
- Data normalization : Use stable isotope-labeled internal standards (e.g., d3-PhIP) to correct for matrix effects .
Q. How do substituent modifications (e.g., bromine vs. methyl groups) alter genotoxicity mechanisms?
Bromine at the 7-position enhances electrophilicity, increasing DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-PhIP adducts detected via 32P-postlabeling). In contrast, methyl groups at the 2-position may sterically hinder metabolic activation. Comparative studies using isogenic cell lines (e.g., CYP1A2-transfected HEK293) can isolate substituent-specific effects .
Q. What mechanistic insights explain the dual role of formaldehyde in PhIP formation and toxicity?
Formaldehyde acts as both a precursor in PhIP synthesis (via Strecker degradation of phenylalanine) and a DNA crosslinking agent. In model systems, formaldehyde accelerates PhIP formation under high-temperature conditions but also induces synergistic genotoxicity when co-administered with PhIP metabolites. Dose-response studies with 13C-labeled formaldehyde are needed to disentangle these pathways .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
